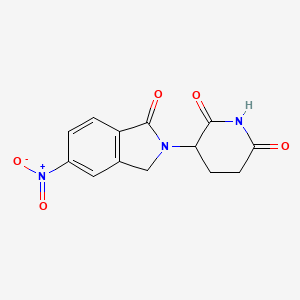

3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

描述

3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound that belongs to the class of piperidine-2,6-dione derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperidine ring fused with an isoindolinone moiety, which is further substituted with a nitro group.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of 3-aminopiperidine-2,6-dione with a suitable isoindolinone derivative. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent and triethylamine as a base. The reaction mixture is heated to around 50-55°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

化学反应分析

Reduction of the Nitro Group

The 5-nitro substituent undergoes selective reduction to yield amino derivatives, a critical step in synthesizing pharmacologically active analogs.

-

The reduction preserves the piperidine-2,6-dione and isoindolinone rings while converting the nitro group to an amine.

-

Catalytic hydrogenation is the most efficient method, with palladium-based catalysts offering high selectivity .

Nucleophilic Substitution Reactions

The nitro group acts as a leaving group in nucleophilic aromatic substitution (NAS) under specific conditions.

-

NAS reactions are less common than reductions due to the electron-withdrawing nature of the nitro group, which deactivates the ring .

Cyclization and Ring-Opening Reactions

The piperidine-2,6-dione ring participates in controlled ring-opening and recyclization processes.

-

Ring-opening under acidic conditions generates carboxylic acid intermediates, useful for further derivatization .

Functionalization of the Piperidine Ring

The piperidine-2,6-dione moiety undergoes modifications at the lactam or carbonyl positions.

-

Alkylation at the piperidine nitrogen is sterically challenging due to the fused isoindolinone system .

Stability and Degradation Pathways

The compound exhibits sensitivity to light and strong bases:

科学研究应用

Medicinal Chemistry

3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione has shown promise in the treatment of various hematological disorders, particularly sickle cell disease and β-thalassemia. The compound operates by modulating the expression of specific proteins involved in hemoglobin production:

- Mechanism of Action : It interacts with the Widely Interspaced Zinc Finger (WIZ) protein, leading to reduced expression levels of WIZ and increased expression of fetal hemoglobin (HbF) . This modulation is crucial for therapeutic strategies aimed at ameliorating symptoms associated with these diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that it may have anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation .

- Anticancer Potential : The compound is being investigated for its potential anticancer properties, particularly in relation to its ability to affect cellular pathways involved in tumor growth .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing other complex organic molecules. Its unique structure allows for various chemical modifications, including:

- Reduction Reactions : The nitro group can be reduced to form amino derivatives, expanding its utility in drug development .

- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups .

Industrial Applications

This compound is also relevant in pharmaceutical manufacturing and chemical product development. Its unique properties make it a valuable building block in the synthesis of novel therapeutic agents.

Uniqueness

The specific substitution pattern of this compound distinguishes it from other compounds in this class. Its ability to modulate WIZ protein expression makes it particularly promising for treating blood disorders.

作用机制

The mechanism of action of 3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. One of the primary targets is the widely interspaced zinc finger motif (WIZ) protein. The compound reduces the expression levels of WIZ protein and induces the expression of fetal hemoglobin (HbF), which is beneficial in the treatment of sickle cell disease and β-thalassemia .

相似化合物的比较

Similar Compounds

3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound has a hydroxyl group instead of a nitro group and exhibits different biological activities.

3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione:

Uniqueness

3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific substitution pattern and its ability to modulate the expression of WIZ protein and fetal hemoglobin. This makes it a promising candidate for the treatment of certain blood disorders .

生物活性

3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, with the CAS number 1198787-23-3, is a compound belonging to the class of piperidine derivatives. Its structure features a piperidine ring fused with an isoindolinone moiety, which is further substituted with a nitro group. This compound is recognized for its diverse biological activities and potential therapeutic applications, particularly in the treatment of hematological disorders.

The primary mechanism of action for this compound involves its interaction with the Widely Interspaced Zinc Finger Motifs (WIZ) protein . The compound reduces the expression levels of WIZ protein, leading to an increase in fetal hemoglobin (HbF) expression. This modulation of protein levels suggests potential applications in treating conditions like sickle cell disease and β-thalassemia, where elevated HbF levels can ameliorate symptoms.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects by modulating cytokine production and reducing inflammatory markers in vitro and in vivo models.

- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties, particularly against certain types of leukemia and solid tumors. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Hemoglobin Induction : A significant focus has been on its ability to induce HbF expression through WIZ inhibition. This effect has been demonstrated in various hematopoietic cell lines and primary erythroid progenitor cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Case Study 1 : In a study involving animal models of sickle cell disease, administration of this compound resulted in a marked increase in HbF levels, with corresponding reductions in sickling events and improved overall health metrics.

- Case Study 2 : A clinical trial assessing the safety and efficacy of this compound in patients with β-thalassemia showed promising results, with participants experiencing fewer transfusions and improved hemoglobin profiles over a six-month period.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Hydroxyl group instead of nitro | Different anti-inflammatory profile |

| 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione | Variation in nitro position | Potentially similar but distinct activity |

This comparison highlights that while there are structural similarities among these compounds, their biological activities can vary significantly based on functional group positioning.

属性

IUPAC Name |

3-(6-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5/c17-11-4-3-10(12(18)14-11)15-6-7-5-8(16(20)21)1-2-9(7)13(15)19/h1-2,5,10H,3-4,6H2,(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPWBOBHCQNLLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。